octahydro-1H-indole-6-carboxylic acid
Description
Octahydro-1H-indole-6-carboxylic acid is a saturated bicyclic compound featuring an indole scaffold with a fully hydrogenated eight-membered ring system and a carboxylic acid substituent at the 6-position. Its structure imparts unique conformational rigidity and electronic properties compared to non-saturated indole derivatives. The saturation of the indole ring in this compound likely enhances its stability and alters its pharmacokinetic profile, though specific data on this compound remain sparse in the literature.
Structure
2D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCFWIKVXNHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544049-39-9 | |
| Record name | octahydro-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of (2S,3aR,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride
One method for preparing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (5) involves a chiral auxiliary induced diastereoselective intramolecular ring-closure strategy. This approach can utilize a catalyst or rely on an acid solvent.
- Using (S)-(-)-1-phenylethylamine (7) as the auxiliary in the presence of a catalyst allows for setting the trans-fused absolute chirality in the octahydroindole bicyclic ring system.
- Compound (15) may require purification by column chromatography before further processing to achieve acceptable yields.
- The N-α-methylbenzyl group in (2S,3aR,7aS)-Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate (15) is cleaved by hydrogenolysis using metal catalysts like palladium on carbon or palladium hydroxide on carbon, in the presence of hydrogen gas and ethanol to afford compound (16).
- Compound (16) is then subjected to acid hydrolysis to produce (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (5) as its hydrochloride salt in good overall yield.
- An alternative process for developing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (5) utilizes (1S,2S)-2-[(S)-1-phenylethyl amino as the starting material.
Synthesis of (2S, 3aR, 7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride Salt (3)
The synthesis of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate hydrochloride salt (3) can be achieved using crystalline ((1S,2S)-2-((S)-1 phenylethylamino) cyclohexyl)methanol (11) as a starting material.
- The first step involves reaction with a catalyst including palladium on carbon in the presence of methanol to produce ((1S,2S)-2 aminocyclohexyl)methanol (17).
- Compound (17) is treated with sodium cyanide in the presence of formaldehyde to produce compound (18).
- Compound (18) is reacted with trimethylsilyl chloride, and the product is then treated with benzoyl chloride to produce compound (19).
- Compound (19) undergoes three sequential reactions to produce compound (20):
- Treatment with hydrochloric acid.
- Addition of methanesulfonyl chloride.
- Addition of potassium hydroxide.
- Compound (20) is treated with aqueous mineral acid to produce the hydrochloride salt of compound (5).
Synthesis of 1H-Indole-6-Carboxylic Acid Methyl Ester
Chemical Reactions Analysis of L-Octahydroindole-2-Carboxylic Acid
- Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
- Reduction: It can be reduced to form simpler compounds, often using hydrogenation techniques.
- Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions.
Scientific Research Applications
Cardiovascular Drug Development
One of the prominent applications of octahydro-1H-indole-6-carboxylic acid is its use as an intermediate in the synthesis of trandolapril, an Angiotensin Converting Enzyme (ACE) inhibitor used for treating hypertension and heart failure. The compound's stereospecific synthesis allows for the production of trandolapril with improved efficacy and reduced side effects. The synthesis process involves a chiral auxiliary-induced diastereoselective strategy, which enhances the yield and purity of the final product .
Neuroprotective Agents
Recent studies have explored derivatives of indole compounds, including this compound, for their neuroprotective properties. These compounds have shown potential in mitigating oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The structural modifications of this compound can lead to enhanced biological activity against reactive oxygen species and neuroinflammation .
Pharmaceutical Intermediates
This compound serves as a crucial building block in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their activity against HIV, specifically as inhibitors of HIV-1 integrase. Structural optimization has demonstrated that modifications to the indole core can significantly enhance binding affinity and inhibitory potency, indicating its utility in antiviral drug development .
Synthesis Processes
The synthesis of this compound has been optimized through various methods, including catalytic hydrogenation and chiral resolution techniques. These processes aim to improve yield and selectivity while minimizing environmental impact. For instance, recent patents describe efficient methods that reduce the number of steps required to synthesize this compound, thereby streamlining its production for commercial applications .
Mechanism of Action
The mechanism of action of octahydro-1H-indole-6-carboxylic acid is largely dependent on its functional groups and the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The 6-carboxylic acid group distinguishes octahydro-1H-indole-6-carboxylic acid from analogs like 5-hydroxy-1H-indole-2-carboxylic acid () and 7-chloro-3-methyl-1H-indole-2-carboxylic acid (). The position of the carboxylic acid significantly impacts hydrogen-bonding capacity and molecular interactions. For example:
- 1H-indole-2-carboxylic acid derivatives (e.g., 5-hydroxy and 5-benzyloxy variants in ) exhibit strong intermolecular hydrogen bonds via the 2-carboxylic acid group, stabilizing crystal packing .
Ring Saturation and Conformational Rigidity
- Non-saturated indoles (e.g., 3-formyl-1H-indole-2-carboxylic acid in ) retain aromaticity, enabling π-π stacking interactions critical for ligand-receptor binding.
- This compound , with a saturated bicyclic system, lacks aromaticity but gains conformational stability. This property is shared with tetrahydro-pyridoindole-carboxylic acid derivatives (), which are explored for their enhanced metabolic resistance in drug design .
Key Data Table: Structural and Functional Comparisons
Biological Activity
Octahydro-1H-indole-6-carboxylic acid (OICA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of OICA, focusing on its mechanisms of action, effects on cellular processes, and its potential therapeutic applications.
Chemical Structure and Properties
OICA is a fully saturated derivative of indole, characterized by its unique octahydro structure. The presence of a carboxylic acid group enhances its solubility in polar solvents, making it suitable for various biochemical applications. Its chemical formula is , and it is known for its ability to interact with multiple biological targets.
Target Interactions
OICA exhibits high affinity for various receptors and enzymes, which is typical for indole derivatives. The compound's mode of action involves:
- Binding to Receptors : OICA can bind to specific receptors, leading to alterations in cellular signaling pathways.
- Enzyme Interaction : It interacts with enzymes such as dehydrogenases and oxidases, facilitating metabolic reactions through redox processes. Its carboxylic acid group allows it to form hydrogen bonds with amino acids in enzyme active sites, enhancing binding affinity and catalytic efficiency.
Biochemical Pathways
Research indicates that OICA influences several biochemical pathways:
- Cell Signaling : It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.
- Gene Expression : The compound can alter gene expression profiles by interacting with transcription factors .
Antimicrobial Properties
OICA has been studied for its antimicrobial activity. In vitro assays show that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent .
Anticancer Potential
Recent studies indicate that OICA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways and the modulation of gene expression related to cell survival .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of OICA against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
In a recent study, OICA was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting effective inhibition of cell growth. Mechanistic studies revealed that OICA activates the MAPK pathway, leading to increased apoptosis markers such as cleaved caspase-3 .
Pharmacokinetics
OICA is soluble in methanol and water, which facilitates its absorption and distribution within biological systems. Its pharmacokinetic profile suggests favorable characteristics for drug development, including good bioavailability and metabolic stability under physiological conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| Indole-6-carboxylic acid | Indole-6-carboxylic acid | Antiviral activity; weaker than OICA |
| Octahydro-1H-indole-2-carboxylic acid | Octahydro-1H-indole-2-carboxylic acid | Intermediate for antihypertensive drugs |
| This compound | OICA | Antimicrobial; anticancer properties |
Q & A
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model electronic properties, acid dissociation constants (pKa), and conformational stability. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental assays (e.g., enzymatic inhibition studies) .
Q. What strategies are effective for resolving contradictions in reported physicochemical or biological data for this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design validation experiments. For conflicting solubility data, use standardized protocols (e.g., shake-flask method at 25°C). Cross-validate biological activity via orthogonal assays (e.g., cell viability vs. target-specific inhibition). Publish raw datasets and analytical conditions to enhance reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the octahydroindole scaffold?
- Methodological Answer : Synthesize analogs with substitutions at positions 3, 5, or 7 (e.g., halogenation, alkylation) and test against relevant biological targets. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, molar refractivity) with activity. High-throughput screening (HTS) in fragment-based libraries can identify lead compounds .
Q. What methodologies are recommended for assessing the compound’s toxicity profile in vitro and in vivo?
- Methodological Answer : Conduct acute toxicity assays in cell lines (e.g., HepG2 for hepatotoxicity) using MTT or resazurin-based viability tests. For in vivo studies, follow OECD guidelines (e.g., acute oral toxicity in rodents, 14-day observation). Include Ames tests for mutagenicity and cytokine profiling for immunotoxicity. Note that existing data classify no carcinogenicity (IARC/ACGIH), but novel derivatives may require re-evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
